Tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate is a chemical compound that has gained attention in medicinal chemistry, particularly for its potential antiviral properties. This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities. The structure of this compound includes a tert-butyl group, a morpholine moiety, and a piperidine ring, making it a complex molecule with multiple functional groups that may contribute to its pharmacological effects.
Tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate can be classified as an organic compound, specifically a piperidine derivative. It falls under the category of carboxylates due to the presence of the carboxylate functional group in its structure.
The synthesis of tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate typically involves several steps, including the formation of the piperidine ring and the introduction of the morpholine and tert-butyl groups.
Technical Details:
The molecular formula for tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate is . The structure features:
The molecular weight of this compound is approximately 270.34 g/mol. The structural representation can be derived from its IUPAC name and molecular formula.
Tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate can participate in various chemical reactions typical for amides and esters:
Technical Details:
The mechanism of action for tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate is primarily linked to its interaction with specific biological targets, such as viral proteins or receptors involved in viral replication.
Data on melting point, boiling point, and specific reactivity profiles may vary based on purity and synthesis methods used.
Tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate has potential applications in:
The Boc (tert-butoxycarbonyl) group serves as the predominant protecting group for the piperidine nitrogen in this compound’s synthesis, offering a balance between stability under diverse reaction conditions and selective deprotection. The core sequence involves Boc protection of 3-aminopiperidine, followed by morpholine-4-carbonyl coupling, and final deprotection under acidic conditions. The Boc group’s stability during amide bond formation is critical, as it withstands coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) without migration [1] .
Deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (20–25°C, 2–4 hours) or hydrogen chloride (HCl) in dioxane (0–5°C, 1–2 hours), with yields exceeding 90%. Alternative methods (e.g., Lewis acids like trimethylsilyl iodide) are less efficient due to byproduct formation [3]. The Boc group’s orthogonal stability allows retention during morpholine coupling, preventing competitive reactions at the piperidine nitrogen. For scale-up, TFA-mediated deprotection is preferred due to easier quenching and solvent recovery, though corrosion-resistant equipment is essential [3].
Table 1: Protection/Deprotection Performance Comparison
| Protecting Group | Deprotection Reagent | Conditions | Yield (%) | Piperidine Purity |
|---|---|---|---|---|
| Boc | TFA/DCM | 25°C, 2 hr | 92–95 | >99% |
| Boc | HCl/dioxane | 0°C, 1.5 hr | 89–91 | 98% |
| Cbz | H₂/Pd-C | 25°C, 12 hr | 85 | 95% |
Coupling morpholine-4-carboxylic acid to the 3-amino group of Boc-protected piperidine necessitates activated intermediates due to the low nucleophilicity of morpholine’s tertiary nitrogen. Chlorocarbonylation using triphosgene or phosgene generates morpholine-4-carbonyl chloride in situ, which reacts with 3-aminopiperidine at −15°C to 0°C to minimize racemization [3]. This method achieves 80–85% yields but requires strict temperature control.
Carbodiimide-mediated coupling (EDC/HOBt or DIC/DMAP) offers a safer alternative, particularly for scale-up. Key parameters include:
Table 2: Coupling Reagent Efficiency
| Reagent System | Temperature | Time (hr) | Yield (%) | Impurity Profile |
|---|---|---|---|---|
| Triphosgene/Et₃N | −15°C → 0°C | 3 | 84 | <0.5% Chloroformate |
| EDC/HOBt/DMAP | 25°C | 8 | 88 | <0.3% Urea |
| DIC/OxymaPure | 25°C | 6 | 91 | <0.2% Diisopropylurea |
The chiral center at C3 of the piperidine ring dictates biological activity in downstream applications. Synthesis of the (S)-enantiomer (CAS 1338222-29-9) employs three primary strategies:
During coupling, racemization risk is highest under basic conditions or elevated temperatures. Kinetic studies confirm that maintaining pH < 8.0 and temperatures below 25°C preserves enantiopurity (>98% ee). Post-synthesis chiral HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase) validates stereochemical integrity .
Scale-up beyond laboratory synthesis (100 g → 10 kg) demands optimization of cost, safety, and environmental impact. Key innovations include:
Waste reduction is achieved by replacing triphosgene with diphenyl carbonate for carbonyl activation, generating phenol as a non-toxic byproduct. Crystallization optimization (anti-solvent addition rate control) enhances yields to 93% at 50 kg scale while maintaining purities >99.8%.
Table 3: Batch vs. Continuous Flow Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle Time | 12 hr | 2 hr |
| Yield (10 kg scale) | 87% | 93% |
| Solvent Consumption | 50 L/kg | 15 L/kg |
| Temperature Control | ±3°C | ±0.5°C |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: